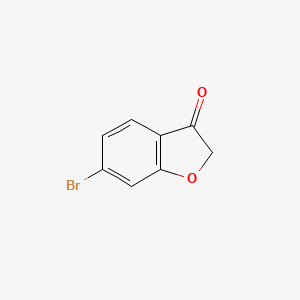
1-Bromo-3-ethoxy-2-iodobenzene
Overview
Description
1-Bromo-3-ethoxy-2-iodobenzene is a heterocyclic organic compound . It is a useful aromatic intermediate, and the iodine substituent on this compound is easy to substitute and expand the molecular chain .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of 1-bromo-2-nitrobenzene with ethyl iodide. The reaction takes place in the presence of a palladium catalyst and a base, such as triethylamine. The product is then purified by recrystallization.
Molecular Structure Analysis
The molecular formula of this compound is C8H8BrIO . It has a molecular weight of 327.0 . The structure of the compound includes an ethoxy group (C2H5O-) attached to the third carbon of the benzene ring, a bromo group (Br-) attached to the first carbon, and an iodo group (I-) attached to the second carbon .
Chemical Reactions Analysis
This compound is a useful aromatic intermediate . The iodine substituent on this compound is easy to substitute, which allows for the expansion of the molecular chain . This property makes it valuable in various chemical reactions .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 302.0±27.0 °C and a predicted density of 1.943±0.06 g/cm3 .
Scientific Research Applications
Halogenation Reactions
1-Bromo-3-ethoxy-2-iodobenzene has been utilized in halogenation reactions, a process critical for creating halogenated derivatives of polyalkylbenzenes. For instance, ring halogenations with N-Halosuccinimide (NBS and NCS) and acidic catalysts have shown effectiveness in synthesizing mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield (Bovonsombat & Mcnelis, 1993).
Synthesis of Benzofurans
The compound is also a key starting material in the synthesis of benzofurans, which are valuable heterocyclic compounds with various biological activities. A CuI-catalyzed domino process combines 1-bromo-2-iodobenzenes with β-keto esters to produce 2,3-disubstituted benzofurans. This transformation demonstrates the compound's utility in constructing complex organic frameworks through C-C and C-O bond formation processes (Lu et al., 2007).
Supercapacitor Components
In the development of supercapacitors, redox-active electrolytes have been investigated for their electrochemical behavior. Research incorporating bromine derivatives and iodide into aqueous solutions as electrolyte additives, including those related to this compound, has led to significant enhancements in capacitance values. This application underscores the potential of such halogenated compounds in improving energy storage technologies (Frąckowiak et al., 2014).
Organic Synthesis and Coupling Reactions
The compound's role extends to facilitating diverse organic transformations. For example, it participates in efficient and complementary methods for accessing synthetically valuable dibromobenzenes, serving as intermediates in reactions based on the formation of benzynes. Such versatility highlights its importance in organic synthesis, enabling the production of compounds with various functional applications (Diemer et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-ethoxy-2-iodobenzene is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the stability provided by the aromatic ring .
Mode of Action
this compound interacts with its targets through a series of chemical reactions. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzylic intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzylic halides typically react via nucleophilic substitution pathways . The type of pathway (SN1 or SN2) depends on the degree of substitution at the benzylic position .
Pharmacokinetics
The compound’s molecular weight (3270 g/mol) and predicted density (1943 g/cm3) suggest that it may have significant bioavailability .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific reaction conditions and the presence of other reactants.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is light-sensitive and incompatible with strong oxidizing agents, strong bases, and strong acids . Therefore, it should be stored in a dry, cool, and well-ventilated place, away from direct sunlight .
Safety and Hazards
Future Directions
As a useful aromatic intermediate, 1-Bromo-3-ethoxy-2-iodobenzene has potential applications in various fields of organic synthesis . Its iodine substituent is easy to substitute, which allows for the expansion of the molecular chain . This property could be exploited in the development of new synthetic methodologies and the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-bromo-3-ethoxy-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVWGSAUFKCRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670327 | |
| Record name | 1-Bromo-3-ethoxy-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-94-5 | |
| Record name | 1-Bromo-3-ethoxy-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-ethoxy-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-chloromethylimidazo[1,2-a]pyridine](/img/structure/B1519690.png)













